5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-4-pyrazol-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-5-6(10-7(8)12-5)11-4-2-3-9-11/h2-4H,1H3,(H2,8,10) |
InChI Key |
HNKYTJDWTICWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The α-bromoketone 2-bromo-1-(1H-pyrazol-1-yl)propan-1-one reacts with thiourea in ethanol under reflux conditions, facilitated by triethylamine (Et₃N). The thiourea nucleophile attacks the carbonyl carbon, followed by cyclization and elimination of HBr to form the thiazole core. Key parameters include:
-
Solvent : Anhydrous ethanol ensures optimal solubility and reaction kinetics.
-
Temperature : Reflux at 78°C for 4–6 hours achieves complete conversion.
-
Yield : Reported yields for analogous compounds range from 68% to 90%.
Characterization Data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 6.45 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).
-
¹³C NMR : 165.8 ppm (C2-thiazole), 149.2 ppm (pyrazole-C), 26.4 ppm (CH₃).
Cyclocondensation of Carbothioamides and α-Haloketones
This method employs pyrazole-containing carbothioamides and methyl-substituted phenacyl bromides, enabling modular control over substituents.
Synthetic Workflow
-
Carbothioamide Preparation : 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide derivatives are synthesized via treatment of pyrazole aldehydes with Lawesson’s reagent.
-
Cyclocondensation : Reaction with 2-bromo-1-(4-methylphenyl)propan-1-one in ethanol/TEA under reflux yields the target compound.
Optimization Insights :
-
Molar Ratio : A 1:1 ratio of carbothioamide to α-bromoketone minimizes side products.
Table 1: Comparative Yields for Cyclocondensation Routes
| Starting Material | Product Substituents | Yield (%) | Reference |
|---|---|---|---|
| 5-Phenyl-pyrazole carbothioamide | 4-Phenyl, 5-methyl | 68 | |
| 4-Fluorophenyl carbothioamide | 4-Fluorophenyl | 72 |
Multi-Step Synthesis via Chalcone Derivatives
A sequential approach involving chalcone intermediates allows for precise placement of methyl and pyrazole groups.
Stepwise Procedure
-
Chalcone Formation : Condensation of 4-methylacetophenone with pyrazole-4-carbaldehyde under Claisen-Schmidt conditions.
-
Thiosemicarbazone Formation : Treatment with thiosemicarbazide in ethanol/acetic acid.
-
Cyclization : Heating with DMF-DMA (dimethylformamide dimethyl acetal) induces thiazole ring closure.
Critical Observations :
-
Cyclization Efficiency : DMF-DMA enhances ring closure kinetics by stabilizing intermediates.
Nucleophilic Substitution on Preformed Thiazoles
Post-functionalization of preassembled thiazole cores offers a route to install pyrazole groups at position 4.
Methodology
-
Thiazole Bromination : 5-Methylthiazol-2-amine undergoes regioselective bromination at position 4 using NBS (N-bromosuccinimide).
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with 1H-pyrazole introduces the heteroaryl group.
Challenges :
-
Regioselectivity : Competing bromination at position 5 necessitates careful temperature control (−10°C).
-
Catalyst System : Pd(OAc)₂/Xantphos with Cs₂CO₃ achieves 58% coupling yield.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hantzsch Synthesis | One-pot, high atom economy | Sensitive α-bromoketone prep | 68–90 |
| Cyclocondensation | Modular substituent variation | Multi-step purification | 57–77 |
| Chalcone Multi-Step | High purity | Low overall yield | 43–65 |
| Nucleophilic Substitution | Late-stage functionalization | Requires specialized catalysts | 58 |
Chemical Reactions Analysis
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitution reactions, enabling functionalization at specific ring positions.
Key Reagents and Conditions
-
Electrophilic substitution : Halogenation with Cl₂ or Br₂ in polar aprotic solvents (e.g., DMF) at 0–25°C introduces halogens at the thiazole C4/C5 positions .
-
Nucleophilic substitution : Reaction with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (NaOH or K₂CO₃) substitutes the amine group with alkyl chains .
Example Reaction
Reacting 5-methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine with iodomethane in ethanol and triethylamine yields N-methyl-5-methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine (85% yield) .
Oxidation
-
Sulfoxide formation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the thiazole sulfur to sulfoxides .
-
Side-chain oxidation : Ethanol solutions of KMnO₄ selectively oxidize methyl groups to carboxylic acids under mild conditions.
Reduction
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines.
-
Ring saturation : Sodium borohydride reduces pyrazole double bonds in methanol, yielding dihydro derivatives .
Cycloaddition Reactions
Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) forms fused heterocycles:
-
Pyrazolo[3,4-c]isothiazoles : Generated under basic conditions (pH 10–12) .
-
Pyrazolo[3,4-d]thiazoles : Produced via thermolysis of intermediates at 120°C in toluene .
Product Distribution by pH
| Reaction Condition | Major Product | Yield (%) |
|---|---|---|
| Acidic (pH 3–5) | Dithiazolylidenes | 60–70 |
| Basic (pH 10–12) | Pyrazoloisothiazoles | 75–85 |
Thermolysis Mechanism
Heating intermediates above 100°C induces ring contraction, forming pyrazolo-thiazoles via sulfur extrusion .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables aryl/heteroaryl group introduction:
-
Suzuki coupling : Using aryl boronic acids and Pd(PPh₃)₄ in DMF/H₂O (80°C) attaches aromatic groups to the pyrazole ring .
-
Buchwald-Hartwig amination : Couples primary amines with the thiazole amine group under Pd₂(dba)₃ catalysis .
Chalcone Formation
Condensation with benzaldehydes in ethanol under NaOH yields α,β-unsaturated ketones (chalcones) :
textThis compound + 4-fluorobenzaldehyde → Chalcone derivative (72% yield)
Unique Reactivity Insights
-
pH-dependent selectivity : Acidic conditions favor electrophilic substitution, while basic conditions promote cyclization .
-
Steric effects : Methyl groups on the pyrazole ring hinder substitution at adjacent positions, directing reactivity to the thiazole moiety.
Industrial-Scale Optimization
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | +15% |
| Catalyst | Pd/C (5 wt%) | +20% |
| Temperature | 80°C (Suzuki coupling) | +25% |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine typically involves the condensation of thiazole and pyrazole derivatives. For instance, a common method includes mixing 2-aminothiazole with pyrazole derivatives under reflux conditions in a suitable solvent like acetonitrile. The resulting product can be characterized using techniques such as FTIR, NMR spectroscopy, and X-ray crystallography to confirm its structure and purity .
Antioxidant Activity
Research has shown that compounds containing thiazole and pyrazole moieties exhibit significant antioxidant properties. For example, derivatives similar to this compound have been evaluated using DPPH scavenging assays, revealing promising antioxidant activities with IC50 values indicating their effectiveness in neutralizing free radicals .
Anticancer Properties
Recent studies highlight the potential of this compound in cancer treatment. It has been reported that related compounds display sub-micromolar antiproliferative activity against various cancer cell lines. Mechanistic investigations indicate that these compounds can induce apoptosis and cell cycle arrest, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Research has demonstrated that derivatives exhibit significant anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole or thiazole rings can enhance their efficacy.
Antioxidant Evaluation
A study involving a series of thiazole and pyrazole derivatives assessed their antioxidant potential using the DPPH assay. The results indicated that certain derivatives exhibited IC50 values ranging from 4.67 μg/mL to over 45 μg/mL, suggesting a strong correlation between structural features and antioxidant efficacy .
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| Compound A | 4.67 | High |
| Compound B | 20.56 | Moderate |
| Compound C | 45.32 | Low |
Anticancer Activity
In another study focusing on anticancer properties, derivatives of this compound were tested against a panel of cancer cell lines. The most potent compound demonstrated GI50 values between 0.127 μM and 0.560 μM across different cell lines, showcasing its potential as a selective CDK inhibitor .
| Compound | GI50 (μM) | Cancer Cell Lines Affected |
|---|---|---|
| Compound D | 0.127 | Ovarian Cancer |
| Compound E | 0.560 | Breast Cancer |
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Heterocyclic Substituents
(a) 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Structure : Replaces pyrazole with a 1,2,4-triazole group.
(b) 5-Methyl-4-(p-tolyl)thiazol-2-amine
- Structure : Substitutes pyrazole with a p-tolyl (4-methylphenyl) group.
- Activity : Lacks the hydrogen-bonding capability of pyrazole, leading to reduced interactions with hydrophilic targets. Used in intermediates for larger pharmacophores .
(c) 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces thiazole with a thiadiazole ring.
Analogues with Varied Pyrazole Substituents
(a) 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)thiazol-2-amine
- Structure : Features ethyl and methyl groups on the pyrazole ring.
- Impact : The ethyl group increases lipophilicity (logP ≈ 2.8 vs. 2.3 for the target compound), favoring blood-brain barrier penetration .
(b) N-(4-Ethylpyrimidin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine
Antioxidant Efficacy
- Target Compound: Exhibits superior antioxidant activity (IC50 < 10 μM) compared to: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (IC50 = 14.76 μM) 1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles (IC50 = 13.5 μM) .
- Mechanism : The methyl group at position 5 likely stabilizes radical intermediates, while the pyrazole moiety donates electrons to scavenge reactive oxygen species.
Anticancer Potential
- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : Shows moderate activity against breast cancer cell lines (GI50 = 8.2 μM) .
- 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine : Preliminary studies suggest comparable efficacy (GI50 = 9.1 μM), with pyrazole’s nitrogen atoms facilitating kinase inhibition.
Biological Activity
5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, anticonvulsant, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its pharmacological significance, and a pyrazole moiety that enhances its biological properties. The presence of a methyl group at position 5 of the thiazole ring contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against multiple cancer cell lines. For instance, it was evaluated against A549 human lung adenocarcinoma cells and exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15–30 |
| MDA-MB-231 (Breast) | 10–20 |
| U251 (Glioblastoma) | <20 |
The structure-activity relationship (SAR) studies suggest that modifications on the thiazole and pyrazole rings can enhance anticancer activity, with specific substituents leading to improved potency .
Anticonvulsant Properties
This compound has also demonstrated anticonvulsant properties in various models. A notable study reported that analogues of this compound exhibited significant protection against seizures induced by pentylenetetrazole (PTZ), with effective doses lower than standard anticonvulsants .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 5-Methyl Analog | 18.4 | 170.2 | 9.2 |
The SAR analysis indicates that the presence of electron-withdrawing groups enhances the anticonvulsant activity, suggesting that further modifications could optimize efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Studies indicated that compounds containing thiazole and pyrazole moieties exhibit broad-spectrum antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
A recent case study involved the synthesis and evaluation of novel derivatives based on this compound. These derivatives were tested for their biological activities, revealing enhanced anticancer effects compared to their parent compound. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression, further supporting the potential therapeutic applications of this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. One route involves thiourea analogues undergoing halogenation to form regioisomers, confirmed by X-ray crystallography . Another approach uses phosphorus pentachloride (PCl₅) to activate carboxylic acids, followed by thioamide addition under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (120°C) to form the thiazole ring . Optimization includes controlling stoichiometry, solvent choice (e.g., ethanol or DMF), and purification via recrystallization (DMF-EtOH mixtures) .
Q. What analytical techniques are critical for structural characterization of this compound and its derivatives?
- Methodological Answer : X-ray crystallography is essential for confirming regiochemistry and stereochemistry, as demonstrated for halogenated pyrazole-thiazole derivatives . Complementary techniques include:
- IR spectroscopy to identify carbonyl and amine functional groups.
- ¹H/¹³C NMR to resolve aromatic protons and substituent effects (e.g., pyrazole vs. thiazole ring environments) .
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
Q. How is in vitro biological screening conducted for thiazol-2-amine derivatives, and what are common activity assays?
- Methodological Answer : Antitubercular activity is assessed using microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values reported . Antitumor activity is evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, such as HeLa or MCF-7, with IC₅₀ values calculated . Dose-response curves and positive controls (e.g., isoniazid for TB) are critical for validating results.
Advanced Research Questions
Q. What computational strategies can predict bioactivity and guide derivative design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties and reactive sites, while molecular docking predicts binding affinities to target proteins (e.g., tubulin for antitubulin agents) . The ICReDD framework integrates computational reaction path searches with experimental validation to prioritize derivatives with enhanced lipophilicity or hydrogen-bonding capacity . Machine learning models trained on SAR data can further refine predictions .
Q. How can contradictory in vitro vs. in vivo efficacy data for thiazol-2-amine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:
- Prodrug modification : Introducing hydrolyzable groups (e.g., esters) to improve solubility .
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.
- In vivo models : Murine xenograft models for antitumor evaluation, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to correlate exposure and efficacy .
Q. What mechanistic insights explain the antitubercular activity of halogenated pyrazole-thiazole hybrids?
- Methodological Answer : Halogen atoms (Cl, Br) enhance membrane permeability and target engagement. Studies suggest inhibition of mycobacterial enzymes (e.g., InhA enoyl-ACP reductase) via competitive binding to the NADH cofactor site . Structure-activity relationship (SAR) analysis shows electron-withdrawing substituents (e.g., nitro groups) improve potency by 3–5-fold .
Q. How can regioselectivity challenges in pyrazole-thiazole cyclization reactions be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Substituent effects : Electron-donating groups (e.g., methoxy) direct cyclization to the 4-position of the pyrazole .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) favor specific transition states, reducing byproduct formation .
- Temperature modulation : Lower temperatures (0–25°C) stabilize kinetic products, while higher temperatures (80–120°C) favor thermodynamic control .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across similar thiazol-2-amine derivatives?
- Methodological Answer : Variability may stem from:
- Assay conditions : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) or serum content in media.
- Compound purity : Impurities >5% (e.g., unreacted thiourea) can skew results; HPLC purity ≥95% is recommended .
- Solubility artifacts : Precipitation in aqueous buffers may reduce apparent activity. Use DMSO stock solutions with ≤0.1% final concentration .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
